5-bromo-2-cyclopropyl-5H-pyrimidin-4-imine
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Overview
Description
5-bromo-2-cyclopropyl-5H-pyrimidin-4-imine is a heterocyclic compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-cyclopropyl-5H-pyrimidin-4-imine typically involves the bromination of a cyclopropyl-substituted pyrimidine precursor. One common method includes the reaction of 2-cyclopropylpyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-cyclopropyl-5H-pyrimidin-4-imine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiols. Conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-bromo-2-cyclopropyl-5H-pyrimidin-4-imine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-cyclopropyl-5H-pyrimidin-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Acetyl-4-aminopyrimidines
Comparison
Compared to similar compounds, 5-bromo-2-cyclopropyl-5H-pyrimidin-4-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the bromine atom makes it a versatile intermediate for various synthetic applications, distinguishing it from other pyrimidine derivatives.
Properties
Molecular Formula |
C7H8BrN3 |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-5H-pyrimidin-4-imine |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-5,9H,1-2H2 |
InChI Key |
IUVJPNTVDSXXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=N)C(C=N2)Br |
Origin of Product |
United States |
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